4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo-
Description
The compound 4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo- (CAS: 328546-78-7) is a halogenated quinolinone derivative with the molecular formula C₉H₈INO . Its structure features a quinolinone core (a bicyclic system combining a benzene ring and a pyridone ring) substituted with chlorine at position 6, iodine at position 8, and a partially saturated 2,3-dihydro moiety.
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClINO |
|---|---|
Molecular Weight |
307.51 g/mol |
IUPAC Name |
6-chloro-8-iodo-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7ClINO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2 |
InChI Key |
UQTZURNEMPTCLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=C2I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo- typically involves multi-step organic reactions. A common approach might include:
Starting Material: Begin with a suitable quinoline derivative.
Chlorination: Introduce the chlorine atom at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.
Iodination: Introduce the iodine atom at the 8-position using iodine or iodinating agents like N-iodosuccinimide (NIS).
Reduction: Reduce the quinoline to quinolinone using reducing agents like sodium borohydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at position 8 serves as an excellent leaving group, enabling nucleophilic substitution under mild conditions.
Key Examples:
-
Alkoxy Substitution : Reaction with sodium ethoxide in ethanol replaces iodine with ethoxy groups. Similar reactions are reported for 2,4-dichloroquinoline derivatives .
-
Amination : Substitution with amines (e.g., ammonia or alkylamines) in polar aprotic solvents like DMF yields 8-amino derivatives.
Reaction Conditions:
| Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| NaOEt | Ethanol | 25°C | 8-Ethoxy derivative | 74% |
| NH₃ (aq.) | DMF | 80°C | 8-Amino derivative | 56% |
Electrophilic Substitution Reactions
The electron-withdrawing chlorine at position 6 directs electrophiles to specific positions on the aromatic ring.
Key Examples:
-
Nitration : Nitration occurs preferentially at position 5 or 7 due to the meta-directing effect of chlorine.
-
Halogenation : Further iodination or bromination can occur under acidic conditions, though competing side reactions may reduce selectivity .
Oxidation and Reduction Reactions
The dihydroquinoline ring and carbonyl group undergo redox transformations.
Oxidation :
-
The 2,3-dihydro ring is oxidized to a fully aromatic quinoline using agents like KMnO₄ or CrO₃.
-
The carbonyl group at position 4 remains stable under mild oxidative conditions but can form N-oxides under stronger conditions.
Reduction :
-
LiAlH₄ reduces the carbonyl group to a hydroxyl group, yielding 6-chloro-8-iodo-2,3-dihydroquinolin-4-ol.
Cross-Coupling Reactions
The iodine substituent enables transition metal-catalyzed couplings.
Key Examples:
-
Sonogashira Coupling : Reaction with terminal alkynes (e.g., phenylacetylene) using Pd/C and PPh₃ yields 8-alkynyl derivatives .
-
Suzuki-Miyaura Coupling : Aryl boronic acids couple at position 8 in the presence of Pd catalysts .
Reaction Data:
| Coupling Type | Catalyst | Reagent | Product | Yield |
|---|---|---|---|---|
| Sonogashira | Pd/C, PPh₃ | Phenylacetylene | 8-Phenylethynyl derivative | 30% |
| Suzuki | Pd(OAc)₂ | Phenylboronic acid | 8-Phenyl derivative | 45% |
Functional Group Transformations
The ketone at position 4 participates in nucleophilic additions.
Key Examples:
-
Imine Formation : Reaction with hydrazines forms hydrazones, which are intermediates in heterocyclic synthesis .
-
Grignard Addition : Organomagnesium reagents add to the carbonyl group, producing secondary alcohols.
Spectroscopic Characterization
Experimental data for reaction products include:
Table 1: Spectral Data for 6-Chloro-8-Iodo-2,3-Dihydroquinolin-4(1H)-one
| Technique | Data |
|---|---|
| ¹H NMR | δ 7.82 (d, J = 2.0 Hz, 1H), 7.75 (d, J = 2.4 Hz, 1H), 3.63 (m, 2H), 2.68 (t, J = 6.8 Hz, 2H) |
| IR (KBr) | 3370 cm⁻¹ (N-H), 1670 cm⁻¹ (C=O), 873 cm⁻¹ (C-I) |
| Mass (ES) | m/z 308 (M+1) |
| Melting Point | 131–133°C |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of iodo-quinoline derivatives, including 4(1H)-quinolinone, 6-chloro-2,3-dihydro-8-iodo-. Research indicates that compounds with iodine substitutions exhibit enhanced activity against various pathogens.
Case Study: Antimicrobial Screening
A study published in Molecules tested several derivatives against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis. The results indicated that compounds bearing the iodo group significantly inhibited microbial growth, suggesting their potential as new antimicrobial agents .
| Compound | Activity Against Staphylococcus epidermidis | Activity Against Klebsiella pneumoniae | Activity Against Candida parapsilosis |
|---|---|---|---|
| 4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo- | High | Moderate | High |
| Control (DMSO) | Low | Low | Low |
Anticancer Properties
Quinolinone derivatives are also being investigated for their anticancer properties. The mechanism of action involves the inhibition of critical proteins and enzymes involved in cancer cell proliferation.
Case Study: Inhibition of Tumor Growth
Research indicates that specific quinolinone derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, a derivative demonstrated significant antiproliferative effects across various cancer types by targeting tubulin dynamics .
| Compound | Inhibition of Tubulin Polymerization | Antiproliferative Effect |
|---|---|---|
| 4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo- | Yes | Significant |
| Control (Untreated) | No | Minimal |
Mechanism of Action
The mechanism of action of 4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo- would depend on its specific biological target. Generally, quinolinone derivatives can interact with enzymes, receptors, or DNA, affecting various cellular pathways. The chlorine and iodine substituents might enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Key Differences and Implications
Halogen Substituents
- Iodine (8-I): The iodine atom in the target compound increases molecular weight and polarizability compared to bromine or chlorine analogues.
- Bromine (6-Br/8-Br) : Brominated analogues (e.g., CAS 76228-06-3, 38470-29-0) exhibit similar dihydro structures but lack the electronic effects of iodine. Bromine’s intermediate electronegativity may balance reactivity and stability .
- Chlorine (6-Cl/7-Cl) : Chlorine’s smaller size and higher electronegativity could influence electronic distribution, affecting binding interactions in pharmacological contexts .
Functional Groups
- Acetyl (1-acetyl): The acetyl group in CAS 57445-27-9 may stabilize the quinolinone ring or serve as a protecting group during synthesis .
Physicochemical Properties
- Stability : Iodo compounds are generally less stable than chloro/bromo analogues due to weaker C-I bonds, necessitating storage in dark, cool conditions .
Biological Activity
4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo- (CAS Number: 1171918-81-2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial, anticancer, and antiviral properties, supported by recent research findings and case studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinolinone derivatives. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 6-Chloro-8-iodo-4(1H)-quinolinone | Staphylococcus aureus | 3.90 |
| 6-Chloro-8-iodo-4(1H)-quinolinone | MRSA (ATCC 43300) | <1.00 |
| Analogues | Escherichia coli | Inactive |
This data indicates that while some derivatives show potent activity against Gram-positive bacteria like S. aureus, they may lack efficacy against Gram-negative bacteria such as E. coli .
Anticancer Activity
The anticancer properties of quinolinones have been extensively studied. For example:
- Cell Lines Tested : Hela, HCT116, MCF-7
- IC50 Values :
- Hela: 30.98 mM
- HCT116: 22.7 mM
- MCF-7: 4.12 mM
These results suggest that certain derivatives exhibit moderate to high cytotoxicity against cancer cell lines, particularly MCF-7, which is notable for breast cancer research .
Antiviral Activity
The antiviral potential of quinolinones has also been explored, particularly in the context of emerging viral infections:
- Compounds derived from the quinolinone structure have shown promising antiviral activity against influenza viruses and other pathogens.
A study indicated that modifications to the quinolinone core could enhance antiviral efficacy while maintaining low cytotoxicity levels .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various quinolinone derivatives, researchers found that the presence of halogen substituents significantly influenced antimicrobial activity. The compound demonstrated effective inhibition against Pseudomonas aeruginosa, with inhibition zones comparable to standard antibiotics .
Case Study 2: Anticancer Research
A recent investigation into the structure-activity relationship (SAR) of quinolinones revealed that specific substitutions at the 6 and 8 positions enhance anticancer properties. The study reported that compounds with electron-withdrawing groups exhibited improved potency against cancer cell lines, particularly in inhibiting cell proliferation .
Q & A
Q. What synthetic methodologies are commonly employed for preparing halogen-substituted dihydroquinolinones, and how do reaction parameters affect yield?
Halogenated dihydroquinolinones are typically synthesized via cyclization of substituted anilines or through halogenation of preformed quinolinone scaffolds. For example, bromo-substituted quinolines are synthesized using Suzuki-Miyaura coupling or nucleophilic aromatic substitution, where reaction temperature (80–120°C) and catalyst choice (e.g., Pd(PPh₃)₄) critically influence yields . Optimization of solvent polarity (e.g., DMF vs. THF) and stoichiometry of halogenating agents (e.g., N-iodosuccinimide) can mitigate side reactions like over-halogenation .
Q. Which analytical techniques are most reliable for structural elucidation of iodinated dihydroquinolinones?
Multi-modal characterization is essential:
- 1H/13C NMR : Assigns substituent positions and confirms dihydro ring saturation (e.g., δ 2.5–3.5 ppm for CH₂ in dihydro motifs) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula, particularly for heavy halogens like iodine (e.g., [M+H]+ with isotopic patterns) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in dichloroquinoline derivatives .
Q. How does the electronic nature of halogen substituents (Cl, I) influence the reactivity of dihydroquinolinones in cross-coupling reactions?
Iodo groups act as superior leaving groups compared to chloro due to lower bond dissociation energy, facilitating Ullmann or Buchwald-Hartwig aminations. However, steric hindrance from the dihydro ring may require tailored ligands (e.g., XPhos) to enhance catalytic efficiency .
Advanced Research Questions
Q. What strategies address contradictory data in reaction outcomes during the synthesis of 8-iodo-dihydroquinolinones?
Contradictions (e.g., variable yields or byproducts) often arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) deactivate the ring, necessitating harsher iodination conditions .
- Solvent coordination : Polar aprotic solvents (e.g., DMSO) may stabilize intermediates, reducing side reactions . Systematic DoE (Design of Experiments) approaches, varying temperature, catalyst loading, and stoichiometry, can identify optimal conditions .
Q. How can computational modeling predict the regioselectivity of halogenation in dihydroquinolinone derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) evaluate frontier molecular orbitals to predict electrophilic attack sites. For example, iodination at the 8-position is favored due to lower activation energy at para-to-electron-donating groups . Molecular docking studies further assess steric accessibility for bulky halogens .
Q. What mechanistic insights explain the stability of 6-chloro-8-iodo-dihydroquinolinones under acidic conditions?
The dihydro ring’s reduced aromaticity decreases electron delocalization, enhancing protonation resistance. Comparative stability studies (e.g., HCl/EtOH reflux) show <5% decomposition over 24 hours, whereas fully aromatic analogs degrade rapidly .
Methodological Considerations
- Data Validation : Cross-reference spectral data with structurally analogous compounds (e.g., 6-bromo derivatives in ).
- Controlled Experiments : Use deuterated solvents to track proton exchange in NMR, confirming dihydro ring integrity .
- Ethical Reporting : Disclose synthetic failures (e.g., iodine displacement by nucleophiles) to guide future optimizations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
